6-Iodo-N4-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C10H10IN3. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline and its derivatives are recognized for their diverse applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The presence of iodine in its structure enhances its reactivity and potential biological activity, making it a subject of interest in various fields of research.
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups via nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The specific products formed from these reactions depend on the reagents and conditions employed.
Research indicates that quinoline derivatives, including 6-Iodo-N4-methylquinoline-3,4-diamine, exhibit a range of biological activities. These compounds have been investigated for their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, leading to altered biological responses.
The synthesis of 6-Iodo-N4-methylquinoline-3,4-diamine generally involves the iodination of N4-methylquinoline-3,4-diamine. Typical reaction conditions include:
Iodination: The starting material is treated with iodine under controlled conditions to facilitate the introduction of the iodine atom.
Oxidizing Agent: An oxidizing agent may be employed to ensure complete conversion and high yield.
Purification: After the reaction, purification methods such as recrystallization or chromatography are used to isolate the desired product.
Industrial production methods may involve large-scale iodination reactions to achieve high yield and purity.
The uniqueness of 6-Iodo-N4-methylquinoline-3,4-diamine lies in its specific iodine substitution, which imparts distinct chemical and biological properties compared to other quinoline derivatives. Its unique reactivity profile makes it particularly valuable for further research in medicinal chemistry and related fields.
Studies investigating the interactions of 6-Iodo-N4-methylquinoline-3,4-diamine with various biological targets reveal its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity to specific enzymes or receptors, assessing how its structural features influence its biological activity. Further research is necessary to elucidate the full scope of its interaction profile and therapeutic potential.
6-Iodo-N4-methylquinoline-3,4-diamine can be compared with other quinoline derivatives such as:
2-Methylquinoline: Known for its biological activities and used in various synthetic protocols.
4-Chloroquinoline: Another derivative with significant applications in medicinal chemistry.
8-Hydroxyquinoline: Widely used in coordination chemistry and as a chelating agent.
Comparison Table
Compound Name
Unique Features
6-Iodo-N4-methylquinoline-3,4-diamine (CAS 1350733-86-6) belongs to the quinoline family, a class of bicyclic compounds consisting of a benzene ring fused to a pyridine ring. Its molecular formula, $$ \text{C}{10}\text{H}{10}\text{IN}_3 $$, reflects the presence of an iodine atom at the C-6 position, a methyl group at the N4 amine, and two amino groups at the C-3 and C-4 positions. This substitution pattern distinguishes it from simpler quinolines like 6-iodoquinoline (CAS 13327-31-6), which lacks the methylated diamine moiety.
The compound’s structure is defined by the SMILES notation NC1=C(NC)C2=CC(I)=CC=C2N=C1, highlighting the iodine substituent’s ortho position relative to the pyridine nitrogen. This spatial arrangement enhances electrophilicity at the C-4 position, a feature exploited in nucleophilic aromatic substitution reactions. Comparative analysis with related derivatives, such as 8-chloro-6-iodo-N4-methylquinoline-3,4-diamine (CAS 2090241-49-7), reveals that halogen placement significantly alters reactivity profiles. For instance, the chlorine atom in the latter compound introduces additional steric and electronic effects, making it less reactive toward certain coupling partners.
Table 1: Structural Comparison of Selected Quinoline Derivatives
Compound Name
CAS Number
Molecular Formula
Key Substituents
6-Iodo-N4-methylquinoline-3,4-diamine
1350733-86-6
C₁₀H₁₀IN₃
I (C6), NH₂ (C3/C4), CH₃ (N4)
8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine
2090241-49-7
C₁₀H₉ClIN₃
I (C6), Cl (C8), NH₂ (C3/C4), CH₃ (N4)
6-Iodoquinoline
13327-31-6
C₉H₆IN
I (C6)
The methyl group at N4 serves a dual purpose: it prevents undesired cyclization reactions during synthetic modifications and modulates the compound’s solubility in polar solvents. This feature is critical in medicinal chemistry, where solubility impacts bioavailability and metabolic stability.
Historical Context and Discovery in Heterocyclic Chemistry
The synthesis of iodinated quinolines traces back to early 20th-century efforts to modify the quinoline scaffold for antimalarial applications. However, 6-Iodo-N4-methylquinoline-3,4-diamine emerged more recently as part of a broader push to develop photolabile analogs of chloroquine derivatives. In 2024, researchers demonstrated that installing a methyl group on the N4 amine of 4-aminoquinolines prevents cyclization to triazole byproducts during azide functionalization. This breakthrough addressed a longstanding challenge in photopharmacology, where triazole formation often quenches the desired photoreactivity.
The compound’s discovery aligns with advancements in microwave-assisted synthesis, which enabled precise control over regioselective iodination. For example, the condensation of 4,7-dichloroquinoline with methylated diamines under microwave irradiation yielded precursors for iodinated derivatives with >60% efficiency. Such methodologies contrast with earlier routes that relied on hazardous stannous chloride reductions or low-yielding Friedel-Crafts alkylations.
Academic Relevance in Medicinal and Synthetic Organic Chemistry
In medicinal chemistry, 6-Iodo-N4-methylquinoline-3,4-diamine serves as a precursor to photolabile probes for studying drug-target interactions. Its azide derivative, generated via diazotization with sodium nitrite and sodium azide, releases nitrene intermediates upon UV irradiation (365 nm), enabling covalent bond formation with biological macromolecules. This property has been leveraged to map chloroquine’s binding sites in antimalarial research.
Table 2: Key Synthetic Applications of 6-Iodo-N4-methylquinoline-3,4-diamine
Application
Reaction Conditions
Outcome
Reference
Photolabeling agent synthesis
Diazotization (H₂SO₄, NaNO₂, NaN₃)
3-Azido-7-chloroquinolin-4-ol formation
Cross-coupling reactions
Pd catalysis, aryl boronic acids
Biaryl derivatives for kinase inhibition
Solvent adduct formation
UV irradiation (365 nm)
Nitrene-solvent adducts detected via HRMS
In synthetic chemistry, the iodine atom facilitates Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups at C-6. This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen, which polarizes the C-I bond. Recent studies have coupled the compound with tetracyanoethylene to generate charge-transfer complexes with applications in organic electronics.
The academic community continues to explore its potential in metal-organic frameworks (MOFs) and as a ligand for transition-metal catalysts. Its rigid quinoline backbone and chelating amino groups make it suitable for stabilizing Pd or Cu centers in cross-coupling reactions. Future directions include optimizing its photolytic efficiency and expanding its utility in targeted drug delivery systems.
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